N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride
Overview
Description
“N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C9H14NS.ClH . It has a molecular weight of 204.74 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring (a five-membered aromatic ring with a sulfur atom), a methyl group attached to the thiophene ring, a cyclopropanamine group (a three-membered ring with an amine group), and a hydrochloride group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 28°C .Scientific Research Applications
Environmental Impact and Toxicity Studies
One area of research that indirectly relates to the inquiry is the study of environmental impact and toxicity of chemical compounds. For instance, the occurrence, toxicity, and degradation of antimicrobial agents like triclosan in the environment have been extensively reviewed. Such studies highlight the widespread presence of certain chemicals in water bodies and their potential to transform into more toxic compounds, impacting aquatic organisms and possibly leading to the emergence of resistant bacterial strains (Bedoux et al., 2012).
Pharmacological Research
Pharmacological research represents another crucial domain where understanding the actions and applications of compounds is vital. For example, the novel anti-obesity drug sibutramine has been studied for its pharmacological evidence, distinguishing it from other compounds like d-amphetamine and d-fenfluramine (Heal et al., 1998). Such research elucidates the mechanisms through which specific compounds act on the human body, contributing to the development of therapeutic interventions.
Molecular Mechanisms and Therapeutic Applications
The exploration of molecular mechanisms and potential therapeutic applications of compounds forms another critical area of scientific inquiry. Investigations into DNA methyltransferase inhibitors, for example, offer insights into the modulation of genetic expression and implications for treating malignancies, showcasing the importance of understanding chemical interactions at the molecular level (Goffin & Eisenhauer, 2002).
Safety and Hazards
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKTYPXIUXBTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2CC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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